Sildenafil-d3
Overview
Description
Synthesis Analysis
The synthesis of sildenafil and its analogues often involves multi-step chemical processes. An improved, gram-scale synthesis of sildenafil has been reported using arylacetic acid as the acyl source, a cheap oxidant K2S2O8, and water as reaction media in the key step of pyrazolo[4,3-d]pyrimidin-7-one ring formation. This method is noted for being green and cost-effective compared to previous strategies (Laha et al., 2020). Another report describes the facile synthesis of sildenafil citrate through an improved chlorosulfonation reaction, leading to high yield and purity of the product (Reddy et al., 2015).
Molecular Structure Analysis
Sildenafil's effectiveness as a PDE5 inhibitor is closely related to its molecular structure, specifically its ability to selectively bind to and inhibit the PDE5 enzyme. The structure of sildenafil contains a piperazine ring and a pyrazolopyrimidinone core, crucial for its pharmacological activity. Detailed computational studies on sildenafil tautomers have demonstrated the influence of molecular structure on its stability and activity (Pajka et al., 2022).
Scientific Research Applications
Erectile Dysfunction Treatment
- Scientific Field : Urology
- Application Summary : Sildenafil-d3 is used in the treatment of erectile dysfunction (ED). It is often used in combination with vitamin D3 for patients with low serum 25-hydroxy vitamin D3 .
- Methods of Application : The experimental group was treated with 1 capsule of vitamin D3 (400u) daily for a month and advised to use 100 mg sildenafil (po) within 1 hour before sexual intercourse .
Potential Therapeutic Applications
- Scientific Field : Pharmacology
- Application Summary : Sildenafil-d3 has potential therapeutic applications across medicine. It is recognized for its broader potential which may unveil new treatment avenues .
- Methods of Application : The specific methods of application vary depending on the disease or condition being treated .
- Results : Recognizing sildenafil’s broader potential may optimize existing approaches and broaden its clinical application .
Hypertension and Angina Pectoris Treatment
- Scientific Field : Cardiology
- Methods of Application : The specific methods of application vary depending on the disease or condition being treated .
- Results : Although it was not effective for its original intended use, this accidental discovery led to the patenting of sildenafil by Pfizer in 1996, and, two years later, sildenafil received approval for the treatment of ED .
Neuroprotection and Antinociception
- Scientific Field : Neurology
- Application Summary : Sildenafil-d3 is involved in several physiological processes within the body, such as neuroprotection and antinociception .
- Methods of Application : The specific methods of application vary depending on the disease or condition being treated .
- Results : cGMP is involved in these processes through the activation of ion channels or cGMP-dependent protein kinases or through its interaction with PDE .
Pulmonary Arterial Hypertension Treatment
- Scientific Field : Cardiology
- Application Summary : Sildenafil-d3 is also prescribed for the treatment of pulmonary arterial hypertension .
- Methods of Application : The specific methods of application vary depending on the disease or condition being treated .
- Results : By inhibiting PDE5, Sildenafil-d3 helps in the relaxation of blood vessels in the lungs, which increases the supply of blood to the lungs and reduces the workload of the heart .
Sexual Dysfunction, SSRI Induced
- Scientific Field : Psychiatry
- Application Summary : Sildenafil-d3 is used off-label for the treatment of sexual dysfunction induced by selective serotonin reuptake inhibitors (SSRIs) .
- Methods of Application : The specific methods of application vary depending on the disease or condition being treated .
- Results : Sildenafil-d3 can help alleviate sexual side effects caused by SSRIs .
Safety And Hazards
properties
IUPAC Name |
5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRNXUUZRGQAQC-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649151 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sildenafil-d3 | |
CAS RN |
1126745-90-1 | |
Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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